molecular formula C9H17NS2 B12860789 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione

1-(2-(Propylthio)ethyl)pyrrolidine-2-thione

Cat. No.: B12860789
M. Wt: 203.4 g/mol
InChI Key: ZSLHVTOBANWUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Propylthio)ethyl)pyrrolidine-2-thione is a chemical compound with the molecular formula C9H17NS2. It is also known as 2-Pyrrolidinethione, 1-[2-(propylthio)ethyl]-. This compound is characterized by the presence of a pyrrolidine ring, a thione group, and a propylthioethyl substituent. It has a molecular weight of 203.37 g/mol .

Preparation Methods

The synthesis of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-thione with 2-bromoethyl propyl sulfide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through column chromatography or recrystallization .

Chemical Reactions Analysis

1-(2-(Propylthio)ethyl)pyrrolidine-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(Propylthio)ethyl)pyrrolidine-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Studies focus on its efficacy and safety in treating various diseases.

    Industry: The compound is used in the development of new materials and chemicals. .

Mechanism of Action

The mechanism of action of 1-(2-(Propylthio)ethyl)pyrrolidine-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-(Propylthio)ethyl)pyrrolidine-2-thione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a pyrrolidine ring, thione group, and propylthioethyl substituent, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H17NS2

Molecular Weight

203.4 g/mol

IUPAC Name

1-(2-propylsulfanylethyl)pyrrolidine-2-thione

InChI

InChI=1S/C9H17NS2/c1-2-7-12-8-6-10-5-3-4-9(10)11/h2-8H2,1H3

InChI Key

ZSLHVTOBANWUTH-UHFFFAOYSA-N

Canonical SMILES

CCCSCCN1CCCC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.